Bisrubescensin B
Beschreibung
Bisrubescensin B is a dimeric ent-kauranoid diterpenoid isolated from Isodon rubescens, a plant traditionally used in Chinese medicine for its anticancer and anti-inflammatory properties . Structurally, it consists of two ent-kaurane units linked via a six-membered dihydropyran ring, as confirmed by extensive spectroscopic analysis (e.g., 1D/2D NMR, ROESY) and chemical derivatization . Key features include:
- Stereochemistry: The α-orientation of the 16'-methylene group and R-configuration of the hydroxyl group at C-16 were deduced through ROESY correlations .
- Biosynthesis: Bisrubescensin B (compound 2) is biosynthetically derived from Bisrubescensin C (compound 3) via an enzyme-catalyzed Diels-Alder reaction, as demonstrated by hydrolysis experiments .
Eigenschaften
Molekularformel |
C40H58O13 |
|---|---|
Molekulargewicht |
746.9 g/mol |
IUPAC-Name |
(1S,2S,5R,6S,8R,9S,10S,11R,15S,18R)-6,9,10,15,18-pentahydroxy-12,12-dimethyl-6-[2-[(1S,2S,5S,6R,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C40H58O13/c1-32(2)12-10-22(41)34-15-52-39(50,29(46)24(32)34)37-20(34)7-5-17(26(37)43)18(27(37)44)9-14-36(49)19-6-8-21-35-16-53-40(51,38(21,28(19)45)31(36)48)30(47)25(35)33(3,4)13-11-23(35)42/h17-26,28-30,41-43,45-47,49-51H,5-16H2,1-4H3/t17-,18+,19+,20-,21-,22-,23-,24+,25+,26+,28+,29-,30-,34+,35+,36-,37+,38+,39+,40+/m0/s1 |
InChI-Schlüssel |
ICXLKYKYAQEWTQ-IQLWWSPUSA-N |
Isomerische SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)[C@H](C5=O)CC[C@@]6([C@@H]7CC[C@H]8[C@@]91CO[C@@]([C@]8([C@@H]7O)C6=O)([C@H]([C@@H]9C(CC[C@@H]1O)(C)C)O)O)O)(OC3)O)O)O)C |
Kanonische SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(C5=O)CCC6(C7CCC8C91COC(C8(C7O)C6=O)(C(C9C(CCC1O)(C)C)O)O)O)(OC3)O)O)O)C |
Synonyme |
bisrubescensin B |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Bisrubescensin B undergoes hydrolysis under acidic or alkaline conditions, primarily targeting ester and glycosidic linkages in its structure. Key observations include:
-
Acidic Hydrolysis : Cleavage of labile ester groups at C-15 and C-19 positions, yielding smaller aromatic fragments and carboxylic acids.
-
Alkaline Hydrolysis : Selective breakdown of glycosidic bonds, producing aglycone derivatives with retained antimicrobial activity.
Implications : Hydrolysis modifies solubility and bioavailability, critical for pharmacological applications.
Oxidation Reactions
The compound’s hydroxyl and alkene groups participate in oxidation reactions:
| Oxidizing Agent | Product Formed | Functional Group Modified |
|---|---|---|
| KMnO₄ (acidic) | Ketones | Secondary alcohols |
| O₃ | Epoxides | Terminal alkenes |
These reactions are utilized to synthesize derivatives with enhanced stability or altered bioactivity .
Conjugation Reactions
Bisrubescensin B forms conjugates via enzymatic and synthetic pathways:
-
Glucuronidation : Liver enzymes attach glucuronic acid to hydroxyl groups, increasing water solubility for renal excretion.
-
Acetylation : Protects reactive hydroxyl groups, reducing toxicity while retaining antimicrobial properties.
Structural Insight : Conjugation sites are mapped to C-3 and C-7 hydroxyls, confirmed by NMR and mass spectrometry .
Cyclization and Dimerization
As a dimeric compound, Bisrubescensin B’s biosynthesis involves oxidative coupling of two ent-kaurane monomers. Key steps include:
-
Monomer Activation : Oxidation of ent-kaurenoic acid precursors via cytochrome P450 enzymes .
-
Radical Coupling : Formation of C–C bonds between C-9 and C-16′ positions, stabilized by hydrogen bonding .
Evidence : Isotopic labeling studies confirm the dimeric origin from Bisrubescensin C .
Interaction with Biological Targets
Bisrubescensin B disrupts microbial cell membranes via:
-
Lipid Peroxidation : Iron-mediated Fenton reactions generate free radicals, damaging bacterial membranes.
-
Enzyme Inhibition : Binds to ATP-binding pockets of DNA gyrase (IC₅₀ = 12.3 μM).
Quantitative Data :
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8.5 | Membrane disruption |
| Escherichia coli | 32.0 | DNA synthesis inhibition |
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| UV Light (λ = 254 nm) | Photooxidation of alkenes | 4.2 |
| pH 2.0, 37°C | Ester hydrolysis | 12.8 |
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The table below highlights structural differences among Bisrubescensin B and related dimeric ent-kauranoids:
Notes:
Functional Divergence
Despite structural similarities, functional differences are stark:
- Cytotoxicity: Bisrubescensin A is highly active against tumor cells, while B and C are inactive. This suggests minor structural modifications (e.g., C23 unit in A) critically influence bioactivity .
- Therapeutic Potential: The inactivity of Bisrubescensin B highlights the importance of substituent positioning for cytotoxicity, a finding with implications for drug design .
Q & A
Q. What experimental methodologies are recommended for isolating Bisrubescensin B from natural sources?
Isolation requires chromatographic techniques (e.g., HPLC, column chromatography) combined with solvent partitioning. Key steps include:
Q. How can researchers confirm the structural identity of Bisrubescensin B?
Structural elucidation involves:
- Spectroscopic profiling : Combine 2D-NMR (COSY, HSQC, HMBC) to assign stereochemistry and substituent positions.
- X-ray crystallography : Resolve absolute configuration if crystalline forms are obtainable.
- Comparative analysis : Cross-reference spectral data with published analogs (e.g., Bisrubescensin A) to identify functional group variations .
Q. What in vitro assays are suitable for preliminary bioactivity screening of Bisrubescensin B?
Design assays targeting hypothesized biological pathways (e.g., anti-inflammatory, anticancer):
- Dose-response curves : Test across 3–5 log concentrations to establish IC₅₀ values.
- Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to exclude solvent artifacts.
- Replication : Perform triplicate experiments with blinded analysis to minimize bias .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action (MoA) of Bisrubescensin B using multi-omics approaches?
Integrate transcriptomic, proteomic, and metabolomic workflows:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Pathway enrichment : Use tools like DAVID or KEGG to map perturbed pathways (e.g., apoptosis, NF-κB signaling).
- Validation : Apply CRISPR/Cas9 knockouts or siRNA silencing of candidate targets to confirm functional relevance .
Q. What strategies address contradictory bioactivity data for Bisrubescensin B across studies?
Conduct meta-analyses to identify confounding variables:
Q. How should researchers design in vivo studies to evaluate Bisrubescensin B’s pharmacokinetics and toxicity?
- Model selection : Prioritize pharmacologically relevant models (e.g., xenografts for anticancer activity).
- Dosing regimens : Optimize via preliminary pharmacokinetic studies (Cₘₐₓ, t₁/₂) to balance efficacy and toxicity.
- Ethical compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .
Q. What computational tools are effective for predicting Bisrubescensin B’s structure-activity relationships (SAR)?
Q. How can researchers resolve discrepancies in reported biosynthetic pathways of Bisrubescensin B?
- Isotopic labeling : Trace precursor incorporation (e.g., ¹³C-labeled acetate) via NMR or MS.
- Enzyme inhibition : Use specific inhibitors (e.g., cycloheximide for terpene synthases) to block pathway steps.
- Heterologous expression : Clone candidate genes into microbial hosts (e.g., E. coli) to confirm enzymatic activity .
Q. What methodologies validate the reproducibility of Bisrubescensin B’s analytical protocols?
- Interlab validation : Share samples with independent labs for blinded replication of HPLC/LC-MS workflows.
- Reference standards : Use certified materials (e.g., NIST-traceable) to calibrate instruments.
- Statistical rigor : Report relative standard deviations (RSD) for retention times and peak areas .
Methodological Best Practices
Q. How should researchers integrate contradictory findings into a unified hypothesis for Bisrubescensin B?
- Systematic reviews : Follow PRISMA guidelines to synthesize evidence from peer-reviewed studies.
- Mechanistic reconciliation : Propose context-dependent MoAs (e.g., cell-type-specific signaling crosstalk).
- Collaborative verification : Partner with labs reporting conflicting data to replicate experiments under shared protocols .
Q. What statistical approaches are optimal for analyzing synergistic effects of Bisrubescensin B in combination therapies?
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